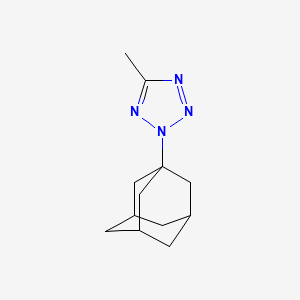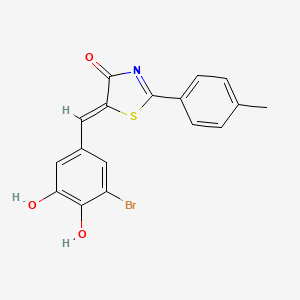![molecular formula C13H16Cl2N2O2 B5351536 {2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B5351536.png)
{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Mechanism of Action
{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a reduction in the activation of several pathways involved in cell growth and survival, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. For example, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which can contribute to the development of atherosclerosis. This compound has also been shown to inhibit the migration of keratinocytes, which play a role in wound healing.
Advantages and Limitations for Lab Experiments
One advantage of using {2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride in lab experiments is its specificity for EGFR. This compound has been extensively studied and has been shown to inhibit EGFR activity in a dose-dependent manner. However, one limitation of using this compound is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of EGFR activity in some experiments.
Future Directions
There are several potential future directions for research on {2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride. One area of interest is the development of more potent EGFR inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is interest in studying the effects of this compound on other signaling pathways that may contribute to cancer development and progression.
Synthesis Methods
The synthesis of {2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with morpholine to form the morpholinyl carbamate, which is subsequently reacted with ethyl chloroacetate to form the desired product, this compound.
Scientific Research Applications
{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride has been used extensively in scientific research as a tool to study the role of EGFR in cancer. This compound has been shown to inhibit the activity of EGFR, which is often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting EGFR activity, this compound has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-16-7-13(18)17-4-5-19-12(8-17)9-2-3-10(14)11(15)6-9/h2-3,6,12,16H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKNZEDHGPJUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5351456.png)


![2-butyl-6-{3-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351504.png)
![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-(phenoxymethyl)-1H-pyrazole](/img/structure/B5351518.png)
![N-cyclopropyl-1'-[4-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351528.png)
![2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5351532.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5351537.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)
